

Investigating the Potential Mechanism of Action of Thiazole-4-carbothioamide: A Technical Guide

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Compound of Interest

Compound Name: *Thiazole-4-carbothioamide*

Cat. No.: *B1318096*

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Disclaimer: Direct experimental data on the specific mechanism of action of **Thiazole-4-carbothioamide** is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of structurally related thiazole-containing compounds, particularly thiazole carboxamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the biological activity of **Thiazole-4-carbothioamide**.

Introduction

Thiazole-4-carbothioamide is a heterocyclic compound featuring a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While **Thiazole-4-carbothioamide** itself is often utilized as a versatile building block in organic synthesis, its structural motifs suggest potential intrinsic biological activity. The thiazole core and the carbothioamide functional group are known to interact with various biological targets. This guide explores the plausible mechanisms of action for **Thiazole-4-carbothioamide** by examining the established activities of its close analogs.

Potential Biological Targets and Signaling Pathways

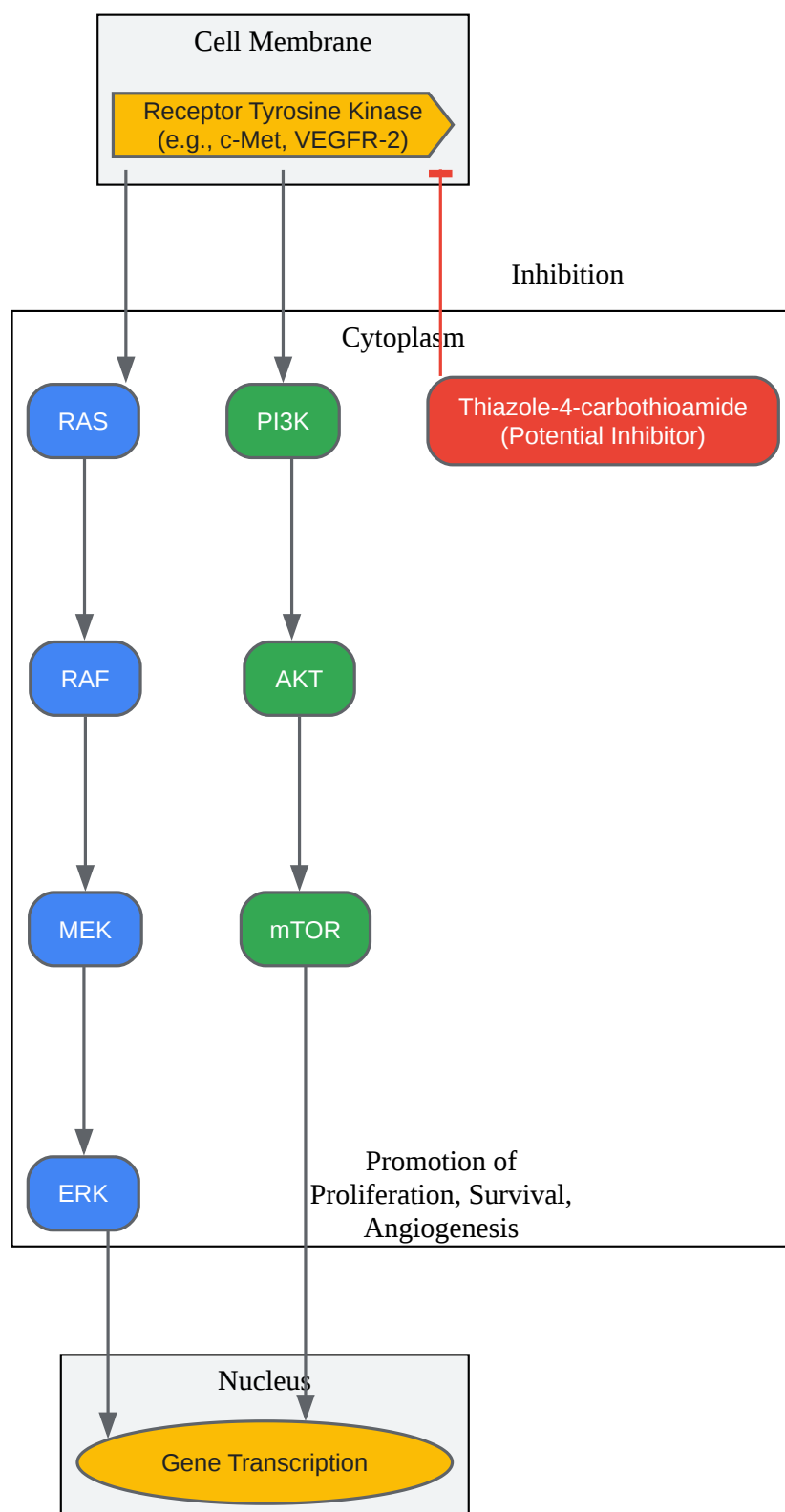
Based on the activities of related thiazole derivatives, **Thiazole-4-carbothioamide** could potentially exert its effects through several mechanisms, including enzyme inhibition and modulation of signaling pathways crucial in pathophysiology.

2.1. Kinase Inhibition:

A prominent mechanism of action for many thiazole-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

- **c-Met Kinase:** Several thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met (hepatocyte growth factor receptor) kinase.^[1] The c-Met pathway is implicated in tumor cell proliferation, survival, and metastasis. Inhibition of c-Met can block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.
- **Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):** Thiazole derivatives have also been shown to target VEGFR-2, a key regulator of angiogenesis.^[2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.^[3]

A potential signaling pathway for a thiazole-based kinase inhibitor is depicted below:



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Figure 1: Potential Kinase Inhibition Pathway of **Thiazole-4-carbothioamide**.

2.2. Ubiquitin-Specific Protease 7 (USP7) Inhibition:

Thiazole derivatives have been investigated as inhibitors of USP7, a deubiquitinating enzyme that plays a role in cancer by stabilizing oncoproteins and cell cycle regulators.[4] Inhibition of USP7 can lead to the degradation of these proteins, resulting in tumor suppression.[4]

2.3. Antioxidant Activity:

The thiazole ring can act as a scaffold for compounds with antioxidant properties.[5] Thiazole-carboxamide derivatives have demonstrated the ability to scavenge free radicals, which could be beneficial in conditions associated with oxidative stress.[5]

Quantitative Data on Related Thiazole Derivatives

The following table summarizes the in vitro activities of various thiazole derivatives against different biological targets. This data provides a reference for the potential potency of **Thiazole-4-carbothioamide**.

Compound Class	Target	Assay	IC50	Reference
Thiazole Carboxamides	c-Met	Kinase Assay	2.54 nM - 61.36 nM	[1]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones	VEGFR-2	Enzyme Assay	0.15 μ M	[2]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones	MCF-7 (Breast Cancer)	MTT Assay	2.57 \pm 0.16 μ M	[2]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones	HepG2 (Liver Cancer)	MTT Assay	7.26 \pm 0.44 μ M	[2]
Thiazole Derivatives	USP7	Enzyme Assay	Low micromolar	[4]
Thiazole Carboxamides	DPPH radical scavenging	Antioxidant Assay	0.185 \pm 0.049 μ M	[5]

Experimental Protocols

Detailed methodologies are crucial for the investigation of a novel compound's mechanism of action. Below are generalized protocols for key experiments based on studies of related thiazole derivatives.

4.1. In Vitro Kinase Inhibition Assay (e.g., c-Met, VEGFR-2):

- Objective: To determine the direct inhibitory effect of **Thiazole-4-carbothioamide** on the enzymatic activity of a specific kinase.
- Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), kinase-specific substrate peptide, ATP, **Thiazole-4-carbothioamide**, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 1. Prepare serial dilutions of **Thiazole-4-carbothioamide**.
 2. In a 96-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 5. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
 6. Calculate the percentage of kinase inhibition for each concentration of the test compound.
 7. Determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cell Viability Assay (MTT Assay):

- Objective: To assess the cytotoxic or cytostatic effects of **Thiazole-4-carbothioamide** on cancer cell lines.
- Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum (FBS), **Thiazole-4-carbothioamide**, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
- Procedure:
 1. Seed the cells in a 96-well plate and allow them to adhere overnight.

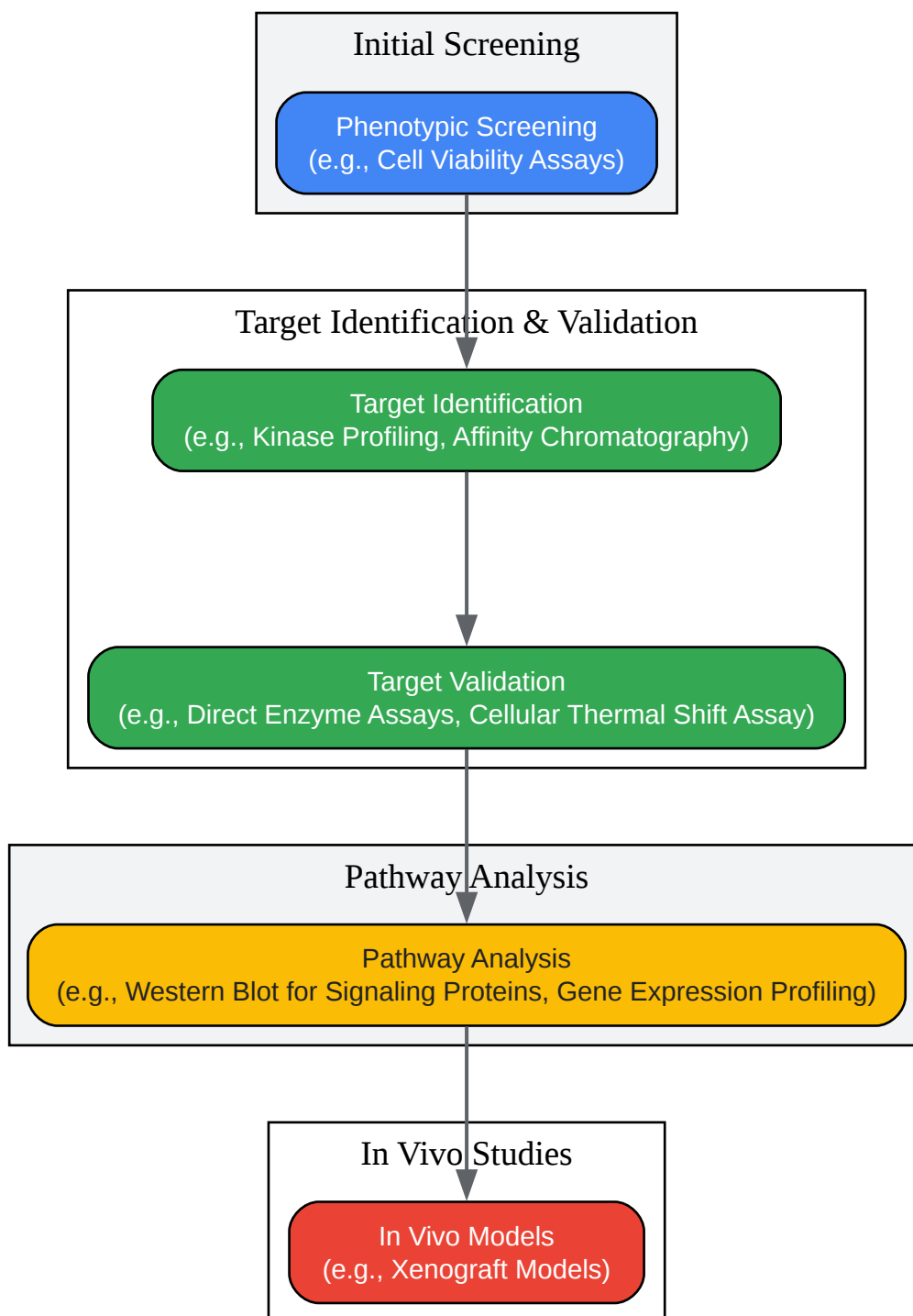
2. Treat the cells with various concentrations of **Thiazole-4-carbothioamide** for a specified duration (e.g., 48 or 72 hours).
3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
4. Dissolve the formazan crystals with a solubilizing agent.
5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Calculate the percentage of cell viability relative to the vehicle-treated control.
7. Determine the IC50 value.

4.3. In Vitro Angiogenesis Assay (Tube Formation Assay):

- Objective: To evaluate the effect of **Thiazole-4-carbothioamide** on the ability of endothelial cells to form capillary-like structures.
- Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, and **Thiazole-4-carbothioamide**.
- Procedure:
 1. Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
 2. Seed HUVECs onto the Matrigel-coated wells.
 3. Treat the cells with different concentrations of **Thiazole-4-carbothioamide**.
 4. Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation.
 5. Visualize and capture images of the tube-like structures using a microscope.
 6. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Proposed Workflow for Mechanism of Action Investigation

The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of **Thiazole-4-carbothioamide**.



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